molecular formula C14H9ClN2 B1507834 2-Chloro-6-(naphthalen-1-yl)pyrazine CAS No. 875900-54-2

2-Chloro-6-(naphthalen-1-yl)pyrazine

Cat. No.: B1507834
CAS No.: 875900-54-2
M. Wt: 240.69 g/mol
InChI Key: CEBYHKSNZQEKPF-UHFFFAOYSA-N
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Description

2-Chloro-6-(naphthalen-1-yl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine typically involves the reaction of naphthalen-1-ylamine with chloropyrazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient and cost-effective synthesis of this compound, making it available for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(naphthalen-1-yl)pyrazine can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Chloro-6-(naphthalen-1-yl)pyrazine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is utilized in the production of materials and chemicals for various industrial processes.

Mechanism of Action

The mechanism by which 2-Chloro-6-(naphthalen-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.

Comparison with Similar Compounds

2-Chloro-6-(naphthalen-1-yl)pyrazine is compared with other similar compounds to highlight its uniqueness:

  • 2-Chloro-5-(naphthalen-1-yl)pyridine: Similar structure but different positioning of the chlorine atom.

  • 2-Chloro-N-(naphthalen-2-yl)acetamide: Contains an acetamide group instead of a pyrazine ring.

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Properties

IUPAC Name

2-chloro-6-naphthalen-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-9-16-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBYHKSNZQEKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734917
Record name 2-Chloro-6-(naphthalen-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875900-54-2
Record name 2-Chloro-6-(naphthalen-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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